4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid
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Overview
Description
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid is a complex organic compound that features a combination of indole, chlorophenyl, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the benzoic acid moiety. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the chlorophenyl group.
Sulfonation and Amidation: The final steps involve sulfonation to introduce the sulfamoyl group and amidation to attach the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the indole and chlorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The sulfamoyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-(2-chlorophenyl)indole: A simpler compound with a similar chlorophenyl and indole structure.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfamoyl group.
Uniqueness
4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid is unique due to its combination of indole, chlorophenyl, and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
4-[[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-21-7-3-1-5-17(21)20(19-13-25-22-8-4-2-6-18(19)22)14-26-31(29,30)16-11-9-15(10-12-16)23(27)28/h1-13,20,25-26H,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOUDJGEXVZTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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